Cas no 2227740-84-1 (methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate)

methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate structure
2227740-84-1 structure
商品名:methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate
CAS番号:2227740-84-1
MF:C13H13NO3
メガワット:231.247223615646
CID:5961985
PubChem ID:165609659

methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate 化学的及び物理的性質

名前と識別子

    • methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate
    • EN300-1750240
    • 2227740-84-1
    • インチ: 1S/C13H13NO3/c1-17-13(16)8-12(15)10-4-5-11-9(7-10)3-2-6-14-11/h2-7,12,15H,8H2,1H3/t12-/m1/s1
    • InChIKey: JEHBOHNFRLTMDY-GFCCVEGCSA-N
    • ほほえんだ: O[C@H](CC(=O)OC)C1C=CC2C(=CC=CN=2)C=1

計算された属性

  • せいみつぶんしりょう: 231.08954328g/mol
  • どういたいしつりょう: 231.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1750240-0.05g
methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate
2227740-84-1
0.05g
$1393.0 2023-09-20
Enamine
EN300-1750240-5.0g
methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate
2227740-84-1
5g
$4806.0 2023-06-03
Enamine
EN300-1750240-10.0g
methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate
2227740-84-1
10g
$7128.0 2023-06-03
Enamine
EN300-1750240-0.5g
methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate
2227740-84-1
0.5g
$1591.0 2023-09-20
Enamine
EN300-1750240-0.1g
methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate
2227740-84-1
0.1g
$1459.0 2023-09-20
Enamine
EN300-1750240-5g
methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate
2227740-84-1
5g
$4806.0 2023-09-20
Enamine
EN300-1750240-10g
methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate
2227740-84-1
10g
$7128.0 2023-09-20
Enamine
EN300-1750240-1.0g
methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate
2227740-84-1
1g
$1658.0 2023-06-03
Enamine
EN300-1750240-0.25g
methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate
2227740-84-1
0.25g
$1525.0 2023-09-20
Enamine
EN300-1750240-2.5g
methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate
2227740-84-1
2.5g
$3249.0 2023-09-20

methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate 関連文献

methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoateに関する追加情報

Methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate: A Comprehensive Overview

Methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate (CAS No. 2227740-84-1) is a chiral compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in the pharmaceutical and chemical industries. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and therapeutic potential.

The molecular structure of methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate is characterized by a quinoline ring attached to a chiral hydroxypropanoate moiety. The presence of the chiral center at the C-3 position imparts enantiomeric specificity, which is crucial for its biological activity. The compound's CAS number (2227740-84-1) is a unique identifier used by chemists and researchers to reference this specific molecule in scientific literature and databases.

Recent studies have highlighted the pharmacological properties of methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate. One notable area of research is its potential as an antimicrobial agent. Quinoline derivatives, in general, are known for their broad-spectrum antimicrobial activity, and this particular compound has shown promising results in inhibiting the growth of various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.

In addition to its antimicrobial properties, methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response involving various cellular and molecular mechanisms, and compounds with anti-inflammatory properties can play a crucial role in treating inflammatory diseases. Research conducted by a team at the University of California, San Francisco, found that this compound effectively reduced inflammation in both in vitro and in vivo models. The study suggested that the anti-inflammatory activity of methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate could be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The synthesis of methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate involves several steps, including the formation of the quinoline ring and the introduction of the chiral hydroxypropanoate moiety. One common synthetic route involves the condensation of 6-bromoquinoline with an appropriate aldehyde or ketone, followed by a series of reactions to introduce the hydroxyl group and methyl ester functionality. The chiral center can be introduced through asymmetric synthesis techniques, such as catalytic asymmetric hydrogenation or enzymatic resolution, ensuring high enantiomeric purity.

From a pharmaceutical development perspective, methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate has shown promise as a lead compound for drug discovery. Its unique combination of antimicrobial and anti-inflammatory properties makes it an attractive candidate for further optimization and clinical evaluation. Preclinical studies have demonstrated its safety and efficacy in animal models, paving the way for potential human trials. However, more research is needed to fully understand its pharmacokinetics, metabolism, and potential side effects.

In conclusion, methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate (CAS No. 2227740-84-1) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and biological activities make it an important subject of ongoing research in both academic and industrial settings. As new findings continue to emerge, this compound may play a crucial role in addressing unmet medical needs and advancing the field of medicinal chemistry.

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